

Using Lactimidomycin to Map Translation Initiation Sites: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lactimidomycin*

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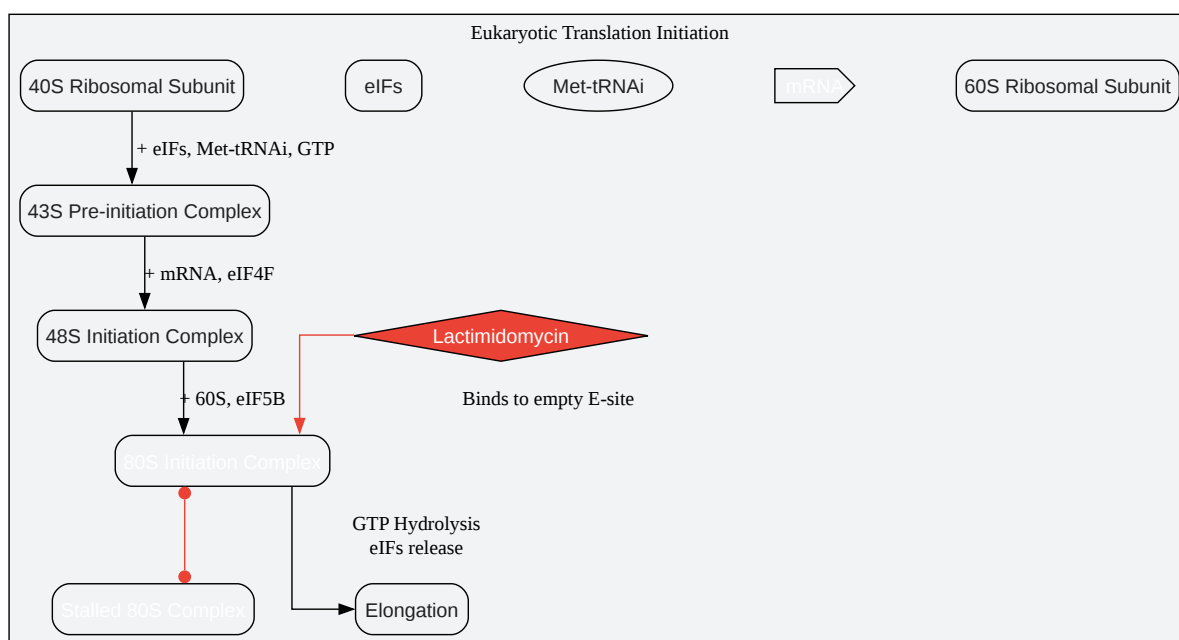
For Researchers, Scientists, and Drug Development Professionals

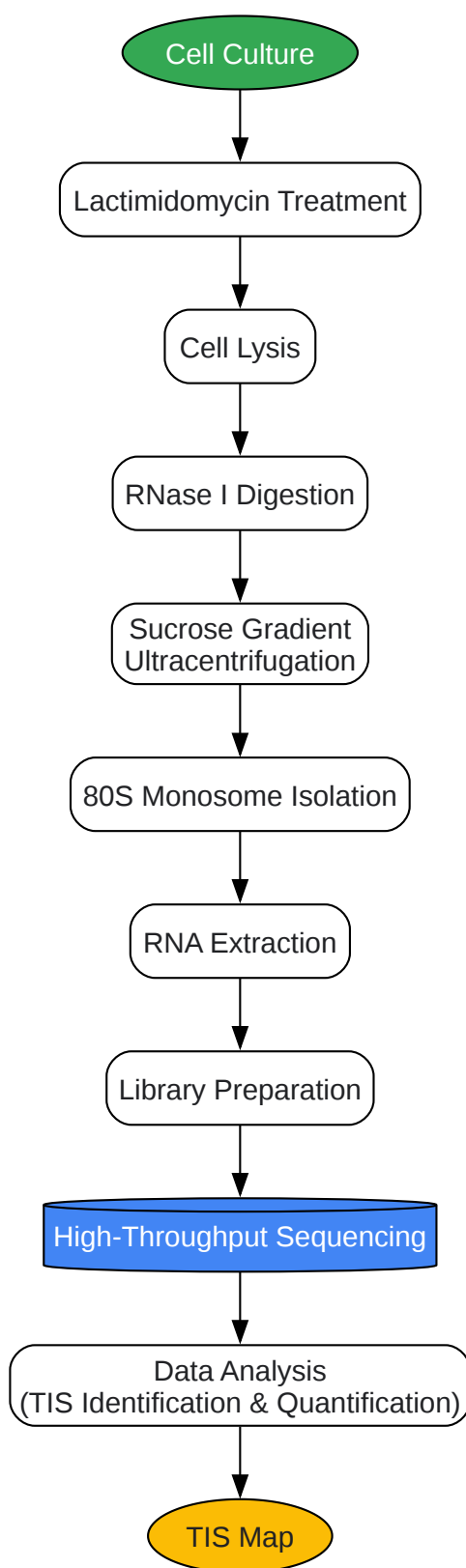
Introduction

Lactimidomycin (LTM) is a potent inhibitor of eukaryotic translation that serves as a powerful tool for the precise mapping of translation initiation sites (TIS) on a genome-wide scale.[1][2] Unlike other translation inhibitors, LTM exhibits a preferential activity towards initiating 80S ribosomes, offering high-resolution identification of start codons, including canonical AUG and non-canonical near-cognate codons.[2][3] This preferential action stems from its mechanism of binding to the E-site of the 80S ribosome, which is typically unoccupied during the initiation phase of translation.[4][5] This document provides detailed application notes and protocols for utilizing **Lactimidomycin** in ribosome profiling experiments to accurately identify and quantify translation initiation events.

Mechanism of Action

Lactimidomycin functions by binding to the empty exit (E)-site of the 80S ribosome.[4][5] During translation elongation, the E-site is occupied by a deacylated tRNA, preventing LTM from binding. However, at the initiation stage, the initiator tRNA (Met-tRNA_i) is delivered directly to the P-site, leaving the E-site vacant and accessible for LTM binding.[2] Once bound, LTM sterically hinders the translocation of the ribosome, effectively stalling it at the start codon after the formation of the first peptide bond.[2][5] This specific arrest of initiating ribosomes allows for their enrichment and subsequent identification through ribosome profiling techniques.





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